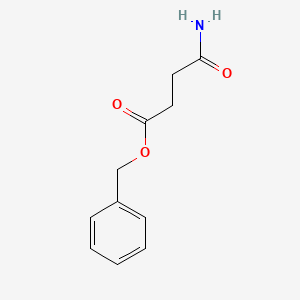
Benzyl 4-amino-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-amino-4-oxobutanoate is a chemical compound that has garnered interest due to its role in various biochemical processes. It is structurally related to benzylsuccinate, which is involved in the anaerobic degradation of toluene. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 4-amino-4-oxobutanoate can be synthesized through the radical addition of toluene to fumarate, catalyzed by the enzyme benzylsuccinate synthase. This reaction occurs under anaerobic conditions and involves the formation of a carbon-carbon bond between the methyl group of toluene and the double bond of fumarate .
Industrial Production Methods
Industrial production of benzylsuccinamate typically involves the use of recombinant microorganisms, such as Escherichia coli, which have been genetically engineered to express the necessary enzymes for the synthesis of benzylsuccinamate. This method leverages the metabolic pathways of these microorganisms to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-amino-4-oxobutanoate undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving benzylsuccinamate include:
Fumarate: Used in the initial synthesis of benzylsuccinamate.
Oxidizing agents: Such as oxygen or other electron acceptors, used in oxidation reactions.
Reducing agents: Used in reduction reactions.
Major Products
The major products formed from the reactions of benzylsuccinamate include benzoyl-CoA and other intermediates involved in the degradation of aromatic compounds .
Aplicaciones Científicas De Investigación
Benzyl 4-amino-4-oxobutanoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzylsuccinamate involves its conversion to benzoyl-CoA through a series of enzymatic reactions. The initial step is catalyzed by benzylsuccinate synthase, which facilitates the radical addition of toluene to fumarate. This reaction is highly stereospecific and results in the formation of ®-benzylsuccinate, which is then further metabolized to benzoyl-CoA .
Comparación Con Compuestos Similares
Similar Compounds
Benzylsuccinate: Structurally similar and involved in the same metabolic pathway.
Phenylsuccinate: Another compound that undergoes similar enzymatic reactions.
Benzylmalonate: Shares structural similarities and participates in related biochemical processes.
Uniqueness
Its synthesis and reactions are catalyzed by specialized enzymes, making it a valuable compound for studying radical-type reactions and carbon-carbon bond formation .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
benzyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13) |
Clave InChI |
ZLSTXEBTAJKDKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCC(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8560277.png)
![2-Chloro-10-piperazino-10,11-dihydrodibenzo[b,f]thiepin](/img/structure/B8560289.png)
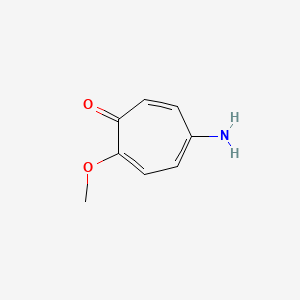
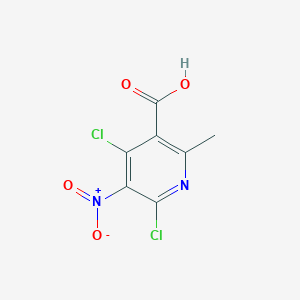
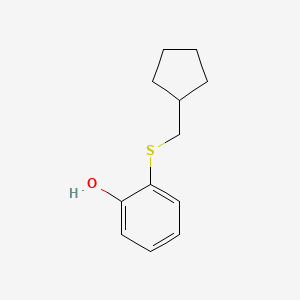
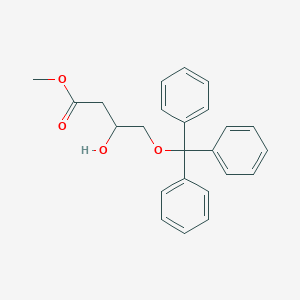
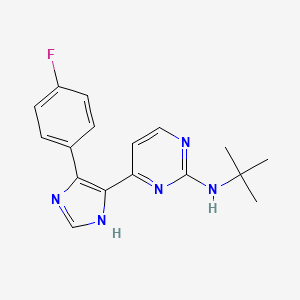

![6,6-Dimethyl-7,8-dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B8560340.png)

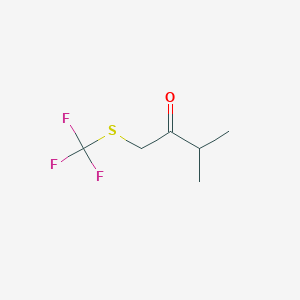
![4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)
![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)

